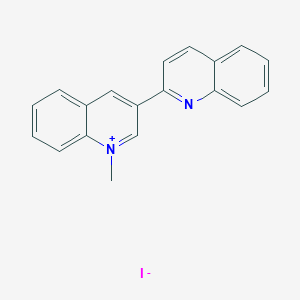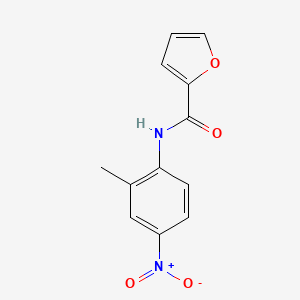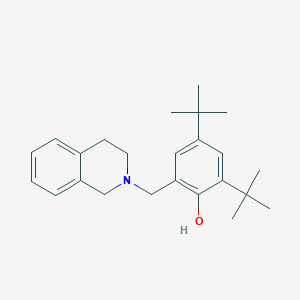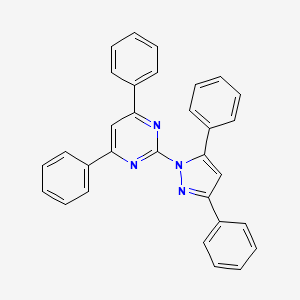![molecular formula C21H25ClN2O2 B5050117 1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5050117.png)
1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-[3-(3-chlorophenyl)propanoyl]-N-(4-methoxyphenyl)-3-piperidinamine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. The molecule also contains methoxyphenyl and chlorophenyl groups, which can contribute to its physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a piperidine ring substituted with a 3-chlorophenylpropanoyl group and a 4-methoxyphenyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the substitution sites .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the amine group on the piperidine ring might be expected to participate in acid-base reactions. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and carbonyl groups, as well as the aromatic rings, would likely make this compound relatively high in molecular weight and possibly quite polar .Future Directions
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(4-methoxyanilino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-10-8-18(9-11-20)23-19-6-3-13-24(15-19)21(25)12-7-16-4-2-5-17(22)14-16/h2,4-5,8-11,14,19,23H,3,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBLWKKMHLWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)

![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)



![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![propyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B5050081.png)

![1-[4-(2,3-dichlorophenoxy)butyl]piperidine oxalate](/img/structure/B5050103.png)
![3,4-dimethoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5050109.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B5050127.png)
![4-allyl-1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5050128.png)
![1-[4-(3-methoxyphenoxy)butoxy]-2,3-dimethylbenzene](/img/structure/B5050135.png)
